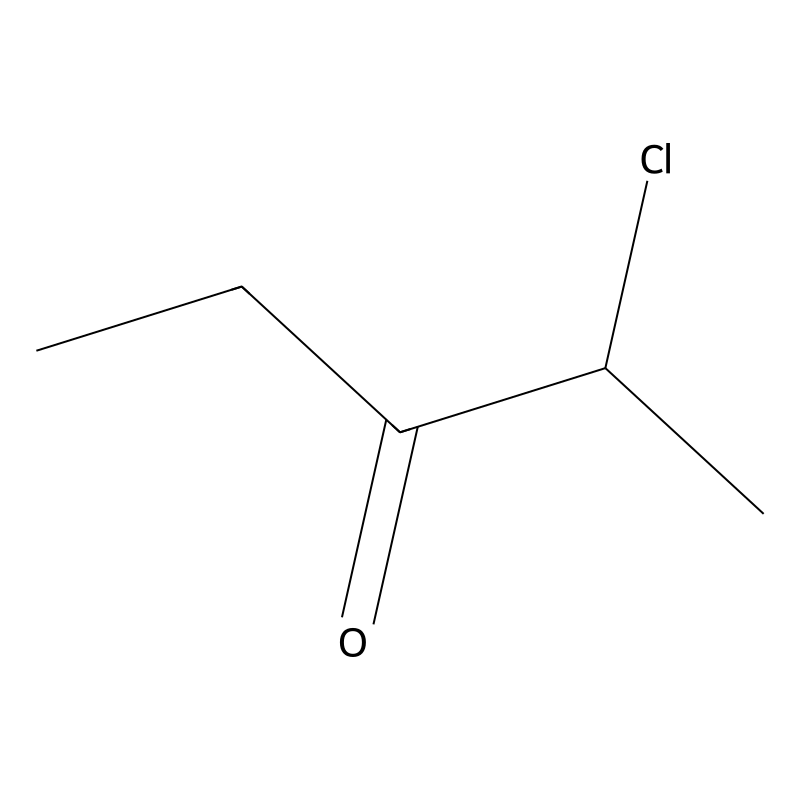

2-Chloropentan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Reactivity & Key Reactions

Alpha-chloroketones, characterized by a chlorine and an oxo substituent on adjacent carbon atoms, are highly useful synthetic intermediates due to the reactivity of the C-Cl bond adjacent to the electron-withdrawing carbonyl group [1]. Their primary application lies in nucleophilic substitution reactions, where they act as electrophiles.

The table below summarizes some key reactivity patterns and applications identified in recent literature.

| Reaction Type / Application | Key Reactivity | Product Formed | Significance |

|---|---|---|---|

| Perkow vs. Arbuzov Reaction [2] | Regioselective reaction with trialkyl phosphites | Enol phosphates (Perkow) or β-ketophosphonates (Arbuzov) | A method for highly regioselective synthesis of valuable phosphorylated compounds. |

| Heterocycle Synthesis [3] | Net [4+1] annulation with aryl amidines | 2,3-Disubstituted indoles | Useful for constructing nitrogen-containing heterocycles common in pharmaceuticals. |

| Decarboxylative Chlorination [4] | Fe(III)-catalyzed LMCT using LiCl and O₂ | Alpha-chloroketones | A "green" method to synthesize alpha-chloroketones from unsaturated acids, avoiding hazardous reagents. |

Detailed Experimental Protocol

The following is a detailed methodology for the regioselective Perkow reaction to synthesize enol phosphates, adapted from recent research [2]. This protocol highlights the critical parameters for achieving high selectivity.

- Reaction Setup: In an inert atmosphere glove box, add trimethyl phosphite (1.2 equivalents) and the α-chloroketone (1.0 equivalent) to a 10 mL reaction vial equipped with a magnetic stir bar. No solvent is used.

- Reaction Execution: Cap the vial tightly. Remove it from the glove box and stir the reaction mixture at 40 °C for 36 hours.

- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ( ^1 \text{H} ) NMR spectroscopy of crude reaction mixtures.

- Work-up Procedure: After completion, purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures) to obtain the pure enol phosphate.

Key Parameters for Success:

- Solvent: The reaction must be performed neat (without solvent) to achieve high regioselectivity for the Perkow product.

- Temperature: Maintaining the temperature at 40 °C is crucial. Lower temperatures (e.g., 30 °C) increase selectivity but significantly slow the reaction rate, while higher temperatures reduce selectivity.

- Stoichiometry: Using 1.2 equivalents of phosphite provides an optimal yield without a large excess.

Visualizing Reactivity and Synthesis

To better understand the reactivity of alpha-chloroketones, the following diagrams illustrate a general mechanism and a specific modern synthetic application.

Diagram 1: General mechanism for nucleophilic substitution of alpha-chloroketones.

Diagram 2: Modern "green" synthesis of alpha-chloroketones via decarboxylative chlorination [4].

Key Takeaways for Research

- Versatile Electrophiles: The principal value of alpha-chloroketones lies in their function as C2 synthons with an electrophilic center, making them ideal for constructing carbon-carbon and carbon-heteroatom bonds [3] [2].

- Regioselectivity is Achievable: As demonstrated in the phosphorylation reaction, controlling reaction conditions (solvent, temperature) allows for highly regioselective outcomes, moving beyond traditional mixture-forming reactions [2].

- Sustainable Methods are Emerging: New catalytic methods, such as the Fe-catalyzed decarboxylative chlorination, provide more environmentally friendly routes to these intermediates, using oxygen as an oxidant and avoiding hazardous halogen sources [4].

References

- 1. - alpha (CHEBI:51841) chloroketone [ebi.ac.uk]

- 2. Regioselective O/C phosphorylation of α- chloroketones : a general... [pmc.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/chemistry/ alpha - chloroketone [sciencedirect.com]

- 4. Decarboxylative chlorination of α, β-unsaturated acids - Chemical... [pubs.rsc.org]

Comprehensive Technical Guide to Halogenated Ketones: Characteristics, Synthesis, and Applications in Drug Development

Introduction to Halogenated Ketones

Halogenated ketones represent a significant class of organic compounds characterized by the presence of one or more halogen atoms (F, Cl, Br, I) at the alpha (α) position relative to the carbonyl group. These compounds have attracted substantial attention in pharmaceutical research and organic synthesis due to their enhanced reactivity and versatility as synthetic intermediates. The strategic incorporation of halogen atoms adjacent to the carbonyl group markedly influences both the electronic distribution and steric properties of the molecule, resulting in unique chemical behavior that can be exploited for various applications.

The importance of halogenated ketones spans multiple domains, including their use as key precursors in the synthesis of complex heterocyclic compounds, their application as mechanism-based enzyme inhibitors, and their role as affinity labels for biological macromolecules. This technical guide provides a comprehensive overview of the fundamental characteristics, synthetic methodologies, spectral properties, and emerging applications of halogenated ketones, with particular emphasis on aspects relevant to drug development professionals and research scientists.

Fundamental Chemical Structure and Properties

Electronic and Steric Considerations

The introduction of halogen atoms at the alpha position of ketones induces significant electronic effects that profoundly influence molecular properties and reactivity. Halogens, being electronegative atoms, exert a strong inductive electron-withdrawing effect that decreases electron density around the carbonyl oxygen atom. This electron depletion has been quantitatively demonstrated through 17O-NMR spectroscopy, which shows substantial upfield shifts for carbonyl oxygens in α-haloketones compared to their non-halogenated analogs [1]. This electronic perturbation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

- Inductive Effects: The electron-withdrawing nature of halogens creates a dipole moment along the C-X bond, resulting in polarization of the adjacent carbonyl group.

- Steric Influences: Halogen atoms introduce steric bulk at the alpha position, which can influence conformational preferences and approach trajectories of reacting species.

- Bond Length Alterations: The presence of halogens can modestly affect bond lengths within the carbonyl system, particularly the C=O bond which may experience slight elongation due to reduced double bond character.

Conformational Behavior

Halogenated ketones exhibit interesting conformational preferences that impact their reactivity and physical properties. Spectroscopic investigations, including Raman, IR, and NMR studies, have revealed that α-haloketones generally exist as a mixture of rotational isomers, with the equilibrium favoring conformations where the halogen and oxygen atoms adopt a cisoid relationship (θ ≈ 0°) rather than the transoid form [1]. This preference persists despite the apparent steric and electronic repulsion between the halogen and oxygen atoms, suggesting that orbital interactions or other stabilizing factors may contribute to this conformational preference.

The energy barrier for interconversion between rotational isomers varies with the size of the halogen, with fluorine-substituted ketones typically showing lower barriers compared to iodine-containing analogs. This conformational behavior has important implications for crystal packing, solubility properties, and biological recognition of these compounds in pharmaceutical contexts.

Spectral Characteristics and Analytical Identification

Infrared Spectroscopy

The carbonyl stretching frequency in infrared spectroscopy provides valuable information about the electronic environment of the ketone group. The introduction of alpha halogen substituents typically results in a moderate elevation of the C=O stretching frequency due to the inductive electron-withdrawing effect of halogens, which reduces the double bond character of the carbonyl group.

Table 1: Characteristic IR Absorption Frequencies for Halogenated Ketones

| Compound Type | C=O Stretch (cm⁻¹) | Notes |

|---|---|---|

| Aliphatic ketones | 1715-1740 | Saturated systems |

| α-Halo aliphatic ketones | 1720-1750 | Elevated due to inductive effect |

| Aromatic ketones | 1680-1700 | Conjugation lowers frequency |

| α-Halo aromatic ketones | 1690-1710 | Less pronounced elevation |

| α,β-Unsaturated ketones | 1665-1685 | Extended conjugation |

Data from [2] and [3] indicates that for α-haloacetophenones, the carbonyl stretch typically appears around 1700-1716 cm⁻¹ in CCl₄ solution, with the exact position influenced by the nature of the aromatic substituent [1]. Electron-withdrawing groups on the aromatic ring further increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides definitive evidence for the structure of halogenated ketones through characteristic chemical shifts that reflect the electronic environment of various nuclei.

Table 2: Characteristic NMR Chemical Shifts for α-Halogenated Acetophenones

| Nucleus | Chemical Shift Range | Notes |

|---|---|---|

| ¹H (α-CH₂) | 4.40-4.50 ppm | Downfield compared to non-halogenated analogs |

| ¹³C (Carbonyl) | 189.9-192.1 ppm | Slight upfield shift due to decreased electron density |

| ¹³C (α-C) | 31.4-32.1 ppm | Affected by nature of halogen and substituents |

The protons on the α-carbon in halogenated ketones typically resonate between 2.0-2.5 ppm in aliphatic systems and 4.40-4.50 ppm for phenacyl halides, significantly downfield compared to their non-halogenated counterparts due to the deshielding effect of the electronegative halogen [2] [1]. In ¹³C NMR spectra, the carbonyl carbon of α-haloketones generally appears between 190-192 ppm, slightly upfield from non-halogenated ketones, reflecting the decreased electron density around the carbonyl carbon [1].

Additional Spectroscopic Features

- Mass Spectrometry: Halogenated ketones typically exhibit characteristic fragmentation patterns, including α-cleavage adjacent to the carbonyl group and McLafferty rearrangements [2]. The presence of distinct isotope patterns for chlorine and bromine facilitates identification.

- NQR Spectroscopy: ⁷⁹Br-NQR studies demonstrate that the electric field gradient at bromine nuclei in α-bromoketones is significantly reduced compared to alkyl bromides, reflecting the unique electronic environment created by the adjacent carbonyl group [1].

Synthesis Methodologies and Mechanisms

Halogenation Mechanisms

The synthesis of α-halogenated ketones typically proceeds via enol intermediates through either acid-catalyzed or base-promoted pathways, each with distinct characteristics and synthetic applications.

Synthesis pathways for α-halogenated ketones via enolization

4.1.1 Acid-Catalyzed Halogenation

The acid-catalyzed pathway begins with protonation of the carbonyl oxygen, increasing the acidity of α-hydrogens and facilitating enol formation. This enol intermediate then attacks the molecular halogen, leading to substitution at the alpha position [4] [5]. Key characteristics of this pathway include:

- Kinetics: The reaction follows second-order kinetics with rate = k[ketone][H⁺], indicating that the enol formation is rate-limiting [5].

- Regioselectivity: For unsymmetrical ketones, halogenation preferentially occurs at the more substituted α-carbon due to the greater stability of the corresponding enol [4].

- Limitation: Typically, only monohalogenation occurs under acidic conditions because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization more difficult [4].

4.1.2 Base-Promoted Halogenation

In the base-promoted pathway, a strong base abstracts an acidic α-proton to form an enolate anion, which then undergoes nucleophilic attack on the halogen [4]. Distinctive features of this mechanism include:

- Enhanced Subsequent Halogenation: Unlike the acid-catalyzed pathway, base-promoted halogenation accelerates with each successive halogen incorporation due to the increased acidity of the remaining α-hydrogens [4].

- Regioselectivity: For unsymmetrical ketones, halogenation initially occurs at the less substituted α-position due to steric factors and the kinetic preference for deprotonation at less hindered positions [4].

- Haloform Reaction: Methyl ketones undergo exhaustive halogenation followed by nucleophilic substitution to yield carboxylic acids and haloforms, providing a useful synthetic route to these compounds [6].

Green Chemistry Approaches

Recent advances in the synthesis of halogenated ketones have focused on developing environmentally benign methodologies that align with the principles of green chemistry. Conventional methods often employ hazardous chemicals and environmentally problematic polar solvents such as DMF, DMSO, and CH₃CN [4].

Room temperature ionic liquids have emerged as promising alternative solvents due to their unique chemical and physical properties, including high polarity, modifiable structure, and ability to solubilize both organic and inorganic compounds [4]. When used in conjunction with N-halosuccinimides as halogen sources, ionic liquids provide enhanced reaction rates, improved yields, reduced reaction times, and simplified procedures without requiring additional catalysts [4].

Additional green approaches include:

- Catalytic Methods: The use of gold catalysts (e.g., IPrAuCl/AgSbF₆) enables efficient synthesis of cis α-halogenated α,β-unsaturated ketones with excellent regioselectivity under mild conditions [7].

- Alternative Halogenating Agents: Reagents such as tetrabutylammonium hydrogen difluoride enable efficient fluorination of α-halo ketones precursors, expanding access to fluorinated analogs [1].

Chemical Reactivity and Synthetic Applications

Reactions with Nucleophiles

The presence of both an electrophilic carbonyl center and a good leaving group at the alpha position makes halogenated ketones highly versatile substrates for nucleophilic substitution reactions. This dual functionality enables a wide range of transformations that are invaluable in synthetic chemistry.

Nucleophilic displacement reactions of α-halogenated ketones

- Oxygen Nucleophiles: Reaction with alcohols, phenols, and hydroxide ions leads to the formation of α-alkoxy ketones, esters, and various oxygen-containing heterocycles, including furan derivatives [1].

- Nitrogen Nucleophiles: Amines and other nitrogen nucleophiles readily displace the halide to yield α-amino ketones, which serve as precursors for pyrrole derivatives and other nitrogen heterocycles with pharmaceutical relevance [1].

- Sulfur Nucleophiles: Thiols and thiolates undergo efficient substitution to produce α-thioethers and thioesters, which can be further transformed into thiophene-based heterocycles [1].

- Carbon Nucleophiles: Enolates, organometallic reagents, and other carbon nucleophiles displace the halide to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures [1].

Heterocyclic Synthesis

Halogenated ketones serve as privileged building blocks for the construction of diverse heterocyclic systems, which constitute a core structural motif in numerous pharmaceutical agents and functional materials.

- Five-Membered Heterocycles: α-Haloketones readily condense with various dinucleophiles to produce furans, pyrroles, and thiophenes, as well as systems with multiple heteroatoms such as imidazoles, oxazoles, and thiazoles [1].

- Six-Membered Heterocycles: Through appropriate cyclization strategies, α-haloketones participate in the formation of pyranones, pyridines, and their fused derivatives [1].

- Annelated Systems: The reactivity of α-haloketones enables their incorporation into complex polycyclic systems with potential biological activity through strategic cyclization sequences.

Specialized Transformations

- Dehydrohalogenation: Treatment of α-haloketones with base facilitates elimination to form α,β-unsaturated ketones, providing access to conjugated systems valuable for further synthetic elaboration [5].

- Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo molecular rearrangement to yield carboxylic acids or their derivatives with structural complexity [1].

- Reductive Dehalogenation: The halogen can be selectively removed under reducing conditions, offering a protective strategy during multistep syntheses [1].

Biological Applications and Pharmaceutical Relevance

Enzyme Inhibition and Drug Design

The strategic incorporation of halogen atoms into ketone-based enzyme inhibitors has emerged as a powerful strategy in rational drug design, leveraging the unique electronic and steric properties of these compounds to enhance potency and selectivity.

- Transition State Analogues: α-Fluoroketones and related compounds function as potent enzyme inhibitors by mimicking the tetrahedral transition state of carbonyl hydration or nucleophilic addition reactions [8]. The strong electron-withdrawing effect of the fluorine atom enhances the hydrate formation, creating stable analogues that tightly bind to enzyme active sites.

- Serine Protease Inhibitors: Halomethyl ketones, particularly chloromethyl and fluoromethyl ketones, act as affinity labels for serine proteases through formation of covalent adducts with the active site serine residue [8]. This mechanism has been exploited in the development of inhibitors for various physiological processes.

- Cysteine Protease Inhibitors: Similar to their action on serine proteases, halogenated ketones effectively inhibit cysteine proteases through covalent modification of the active site thiol group, with applications in antiviral and anticancer drug development [8].

Bioconjugation and Molecular Probes

Halogenated carbonyl compounds, particularly α-haloaldehydes and ketones, serve as valuable tools for selective modification of biological macromolecules, enabling studies of structure-function relationships and biomolecular interactions.

- Nucleic Acid Modification: Chloroacetaldehyde and related compounds react with adenine and cytosine residues in single-stranded DNA regions to form etheno adducts, which exhibit fluorescent properties and serve as probes for DNA structure and protein-DNA interactions [8].

- Affinity Labeling: Halogenated ketones function as targeted covalent modifiers when incorporated into substrate analogues, enabling specific labeling of enzyme active sites for mechanistic studies or therapeutic purposes [8].

- Fluorescent Analogues: Reaction of α-halocarbonyl compounds with nucleotide cofactors produces fluorescent derivatives that maintain biological activity while enabling spectroscopic detection, facilitating studies of enzyme mechanism and dynamics [8].

Conclusion

Halogenated ketones represent a versatile class of synthetic intermediates with significant applications in pharmaceutical development and chemical biology. Their unique electronic properties, derived from the synergistic interaction between the halogen atom and carbonyl group, confer enhanced reactivity that can be strategically exploited in complex molecule synthesis. The continued development of greener synthetic methodologies and the elucidation of their diverse biological activities ensure that halogenated ketones will remain valuable tools in the chemist's repertoire.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic... [pmc.ncbi.nlm.nih.gov]

- 2. 12.4: Spectroscopic of Aldehydes and Properties Ketones [chem.libretexts.org]

- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 4. halogenation - Wikipedia Ketone [en.wikipedia.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic... [ncstate.pressbooks.pub]

- 6. Aldehydes and Ketones Haloform Reaction Important Concepts and... [vedantu.com]

- 7. of cis alpha Synthesis alpha, beta-unsaturated... method halogenated [scispace.com]

- 8. Biochemistry of Halogenated Aldehydes and Ketones | SpringerLink [link.springer.com]

Application Notes: Synthesis of 2-Chloropentan-3-one

2-Chloropentan-3-one is a versatile α-chloro ketone that serves as a key synthetic intermediate. Its primary application, as detailed in the search results, is in stereoselective [4+3] cycloaddition reactions to construct 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable scaffolds in natural product synthesis [1] [2]. The synthesis is notable for being conducted in water, offering a more practical and environmentally friendly alternative to traditional methods that require anhydrous solvents and sophisticated promoters [1].

The synthesis involves a two-step sequence, but the key step is the direct α-chlorination of pentan-3-one using sulfuryl chloride (SO₂Cl₂). Pentan-3-one is a symmetrical ketone, meaning its alpha-carbons are equivalent, which simplifies the reaction and leads to this compound as the sole monochlorinated product [3].

The quantitative data from the literature are summarized in the table below for easy comparison.

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Details |

|---|---|

| Molecular Formula | C₅H₉ClO [4] [5] [6] |

| Average Mass | 120.576-120.579 g/mol [4] [2] |

| CAS Registry Number | 17042-21-6 [5] [6] [2] |

| Starting Material | Pentan-3-one (0.80 mol, 69.40 g) [1] |

| Chlorinating Agent | Sulfuryl Chloride (1.1 mol equiv, 0.88 mol) [1] |

| Solvent | Carbon tetrachloride (200 mL) [1] |

| Reaction Temperature | 45 °C [1] |

| Reaction Time | 3 hours at 45 °C [1] |

| Isolated Yield | 80% [1] |

| Boiling Point | 80-102 °C at 62 mmHg [1] |

| Purity (Commercial) | Up to 95-98% [2] [7] |

Key Considerations:

- Byproducts: The main byproduct is 2,4-dichloropentan-3-one, typically formed in small quantities (around 5%) [1]. Trace amounts of this dichloro compound do not generally interfere with subsequent reactions of the monochloro ketone [1].

- Stability: The purified this compound is a pale yellow liquid and must be stored in a refrigerator to maintain stability [1].

- Safety: This procedure uses hazardous chemicals, including carbon tetrachloride (a cancer suspect agent) and sulfuryl chloride. It should only be performed by trained chemists in a well-equipped laboratory following standard practices for hazardous material handling and disposal [1].

Detailed Experimental Protocol

The following is a verified procedure for the synthesis of this compound, adapted from Organic Syntheses [1].

Title: Synthesis of this compound via Chlorination of Pentan-3-one

Reagents & Materials:

- Pentan-3-one (85 mL, 69.40 g, 0.80 mol)

- Sulfuryl chloride (71 mL, 0.88 mol)

- Carbon tetrachloride (200 mL)

- A 500-mL two-necked round-bottomed flask

- Magnetic stirring bar

- Pressure-equalizing addition funnel (100 mL)

- Reflux condenser

- Calcium chloride drying tube

- Distillation apparatus (Vigreux column)

Procedure:

- Setup: Equip a 500-mL two-necked round-bottomed flask containing a magnetic stir bar with a 100-mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride drying tube.

- Charging: Add pentan-3-one (85 mL, 0.80 mol) and carbon tetrachloride (200 mL) to the flask.

- Heating: Heat the mixture to 45 °C in an oil bath.

- Addition: Charge the addition funnel with sulfuryl chloride (71 mL, 0.88 mol). Add the sulfuryl chloride dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at 45 °C.

- Stirring: After the addition is complete, continue to stir the reaction mixture for another 3 hours at 45 °C.

- Solvent Removal: After the reaction is complete, remove the condenser and addition funnel and set up the flask for simple distillation. Distill off the carbon tetrachloride solvent under atmospheric pressure at approximately 85 °C.

- Purification: Cool the residue to room temperature and transfer it to a distillation setup with a Vigreux column. Purify the crude product by distillation under reduced pressure.

- Collection: Collect the This compound as a pale yellow liquid boiling at 80-102 °C (62 mmHg). A small forerun (65-80 °C at 62 mmHg) will contain mostly unreacted pentan-3-one.

Reaction Workflow: The following diagram illustrates the synthetic pathway and the procedural workflow.

Key Practical Notes

- Reagent Quality: The starting materials, including pentan-3-one and sulfuryl chloride, can be used without further purification [1].

- Reaction Monitoring: The formation of the product is typically confirmed by distillation behavior and later by NMR analysis, as the monochloroketone is difficult to visualize on TLC [1].

- Storage: The product is stable for storage only when refrigerated [1].

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. - 2 - Chloropentan - 3 |lookchem one [lookchem.com]

- 3. Pentan- 3 - one Chlorination: Main Product & Byproducts? [answerroom.online]

- 4. - 2 - Chloropentan - 3 | C5H9ClO one [chemspider.com]

- 5. CAS No. 17042-21-6 | Chemsrc [chemsrc.com]

- 6. - 2 - Chloropentan - 3 | CAS#:17042-21-6 | Chemsrc one [chemsrc.com]

- 7. - 2 - chloropentan - 3 | 17042-21-6 one [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: 2-Chloropentan-3-one as a Versatile Intermediate in Organic Synthesis

Chemical Profile and Structural Characteristics

2-Chloropentan-3-one is a versatile α-chloroketone intermediate with significant utility in organic synthesis, particularly in cycloaddition reactions and the construction of complex molecular architectures. This compound, also known as 2-chloro-3-pentanone, possesses the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol [1] [2]. Its structure features a carbonyl group flanked by methyl and ethyl substituents, with chlorine at the α-position, making it an excellent precursor for generating oxyallyl cations in situ. The electron-withdrawing chlorine atom adjacent to the carbonyl group enhances its reactivity through both inductive effects and the ability to undergo facile dehydrohalogenation. The compound's structural symmetry at the α-carbons (positions 2 and 4) simplifies its reaction patterns while providing regio chemical control in transformation processes [3].

Characterization data for this compound includes a boiling point range of 80-102°C at 62 mmHg and a calculated LogP value of 1.59, indicating moderate hydrophobicity [4] [5]. Its spectroscopic profile exhibits characteristic IR absorptions for carbonyl stretching at approximately 1715 cm⁻¹ and C-Cl stretching at 750-800 cm⁻¹. In proton NMR, the methine proton adjacent to chlorine appears as a quartet at approximately 4.2-4.5 ppm, while the methylene protons of the ethyl group appear as a quartet near 2.5 ppm and the methyl groups as doublets and triplets between 1.0-1.5 ppm [4].

Synthesis Protocol: Preparation of this compound

Materials and Equipment

- Pentan-3-one (69.40 g, 0.80 mol) [4]

- Sulfuryl chloride (71 mL, 0.88 mol, 1.1 equiv) [4]

- Carbon tetrachloride (200 mL) as solvent [4]

- 500-mL two-necked round-bottom flask with magnetic stir bar [4]

- 100-mL pressure-equalizing addition funnel [4]

- Reflux condenser fitted with calcium chloride trap [4]

- Oil bath with temperature control [4]

- Distillation apparatus with Vigreux column [4]

Step-by-Step Procedure

Reaction Setup: Charge a 500-mL two-necked round-bottom flask with pentan-3-one (85 mL, 69.40 g, 0.80 mol) and carbon tetrachloride (200 mL). Equip the flask with an addition funnel and reflux condenser with calcium chloride trap [4].

Chlorination: Heat the mixture to 45°C in an oil bath. Add sulfuryl chloride (71 mL, 0.88 mol) dropwise via the addition funnel over 2 hours. Maintain temperature at 45°C and continue stirring for an additional 3 hours after complete addition [4].

Solvent Removal: Remove carbon tetrachloride by distillation under atmospheric pressure at 85°C [4].

Product Isolation: Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80-102°C at 62 mmHg as a pale yellow liquid. Note: A small forerun at 65-80°C (62 mmHg) containing mainly unreacted 3-pentanone should be discarded [4].

Table 1: Typical Distillation Results for this compound Synthesis

| Fraction | Boiling Range | Pressure | Content | Yield |

|---|---|---|---|---|

| Forerun | 65-80°C | 62 mmHg | Mainly 3-pentanone | - |

| Main Product | 80-102°C | 62 mmHg | This compound | 77.0 g (80%) |

| Residue | >102°C | 62 mmHg | Polychlorinated byproducts | ~5% |

Characterization and Quality Control

The product typically yields 77.0 g (80% yield) of pale yellow liquid [4]. The structural identity should be confirmed by NMR spectroscopy, with the methine proton adjacent to chlorine appearing as a quartet at approximately 4.2-4.5 ppm [4]. The product typically contains approximately 5% of 2,4-dichloropentan-3-one as a byproduct, which does not interfere with subsequent [4+3] cycloaddition reactions [4]. For optimal stability, the monochloroketone should be stored refrigerated in a sealed container [4].

Key Application: [4+3] Cycloaddition in Aqueous Media

Background and Significance

The [4+3] cycloaddition reaction between oxyallyl cations and dienes represents a powerful method for constructing seven-membered carbocycles and heterocycles, which are valuable synthetic intermediates for various natural products [4]. Traditional methods for generating oxyallyl cations required α,α'-dihalo ketones or α-monohalo ketones with sophisticated promoters such as Zn-B(OEt)₃, CeCl₃-SnCl₂, or highly toxic Fe₂(CO)₉ under anhydrous conditions and inert atmosphere [4]. The procedure utilizing this compound in water provides a simplified approach with reduced environmental impact while maintaining high efficiency and stereoselectivity [4].

Materials and Reaction Setup

- This compound (15.0 g, 0.12 mol) [4]

- Furan (36.1 mL, 0.50 mol, 4 equiv) [4]

- Triethylamine (18.05 mL, 0.13 mol, 1.05 equiv) [4]

- Distilled water (125 mL) as reaction medium [4]

- Ammonium chloride solution (saturated, 50 mL) for quenching [4]

- Dichloromethane for extraction (3 × 50 mL) [4]

- Anhydrous magnesium sulfate as drying agent [4]

- 500-mL round-bottom flask with magnetic stir bar [4]

- 50-mL pressure-equalizing addition funnel [4]

Step-by-Step Cycloaddition Procedure

Reaction Mixture Preparation: Charge a 500-mL round-bottom flask with this compound (15.0 g, 0.12 mol), furan (36.1 mL, 0.50 mol), and distilled water (125 mL) [4].

Base Addition: Add triethylamine (18.05 mL, 0.13 mol) dropwise via addition funnel over 30 minutes with vigorous stirring at room temperature. Note: The mixture turns pale orange and biphasic; rapid addition may cause discoloration to red [4].

Initial Reaction Period: Stir the reaction mixture vigorously for 12 hours at room temperature [4].

Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution (50 mL). Transfer to a separatory funnel, separate layers, and extract the aqueous layer with dichloromethane (3 × 50 mL) [4].

Drying and Concentration: Wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [4].

Reaction Completion: Determine unreacted starting material by ¹H NMR (typically ~40% of crude weight). Resubject the crude mixture to reaction conditions with additional furan and triethylamine (1.05 equiv based on unreacted material) [4].

Second Reaction Period: Stir vigorously for 5 hours at room temperature, then quench with saturated ammonium chloride solution (50 mL) [4].

Final Workup: Separate layers, extract aqueous layer with dichloromethane (3 × 25 mL), wash combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate [4].

Table 2: Product Distribution in [4+3] Cycloaddition of this compound with Furan

| Product | Structure | Yield | Properties |

|---|---|---|---|

| 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | Bicyclic ketone | 33% (crystallization) + 12% (chromatography) = 45% total | Pale yellow crystals [4] |

| exo-exo Isomer | Bicyclic ketone | 4% (reported by submitters) | Not isolated in pure form by checkers [4] |

| Unreacted Starting Material | This compound | ~40% (after first cycle) | Recovered and recycled [4] |

Product Isolation and Purification

Crystallization: After concentration, dry the crude product under high vacuum for 2 hours, then cool to -20°C overnight. Collect pale yellow crystals by Buchner filtration and wash with cold pentane to obtain the initial crop (6.10 g, 33%) [4].

Mother Liquor Processing: Concentrate mother liquors, dry under high vacuum for 5 hours, and recool to -20°C. Repeat this process to obtain additional product [4].

Chromatographic Purification: Concentrate the combined filtrates and purify by flash column chromatography on silica gel (230-400 mesh), eluting with hexane/ethyl acetate (90% to 70%) to yield additional cycloadduct as a white powder (2.25 g, 12%) [4].

The following workflow diagram illustrates the complete experimental procedure for the synthesis and application of this compound:

Analytical Data and Characterization

Spectral Properties

The primary cycloaddition product, 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, exhibits spectral data identical to those reported by Hoffmann and coworkers [4]. The bicyclic structure features characteristic NMR signals for the bridgehead protons, olefinic protons of the cyclohexenone system, and methyl groups in endo,endo configuration. The stereoselectivity of the aqueous cycloaddition favors formation of the α,α-cis isomers with good to excellent diastereoselectivity [4].

Optimization Considerations

The described protocol utilizes furan in excess (4 equiv) relative to this compound. Alternative approaches where the monochloro ketone is used in excess (2 equiv based on furan) can provide higher yields (up to 88% based on furan) but are less cost-effective [4]. The aqueous reaction medium provides several advantages, including simplified workup, reduced environmental impact, and potentially enhanced stereoselectivity compared to organic solvents. The recycling protocol for unreacted starting material after the first cycloaddition cycle significantly improves overall atom economy [4].

Safety and Handling Considerations

This compound is an α-halogenated ketone that requires careful handling due to its potential reactivity and toxicity. Appropriate personal protective equipment including gloves, safety goggles, and lab coat should be worn at all times. Operations should be conducted in a well-ventilated area, preferably in a fume hood [4].

Carbon tetrachloride, used in the synthesis, is a cancer suspect agent and should be handled with extreme caution [4]. Proper disposal of all chemical waste should follow local regulations, with general guidelines provided in references such as "Prudent Practices in the Laboratory" (The National Academies Press, Washington, D.C., 2011) [4].

The procedures described should only be performed by persons with prior training in experimental organic chemistry. Organic Syntheses, Inc. does not guarantee the safety of individuals using these procedures and disclaims any liability for injuries or damages resulting from these procedures [4].

Conclusion

This compound serves as a valuable synthetic intermediate, particularly in [4+3] cycloaddition reactions for constructing oxabicyclic frameworks. The protocols described herein provide reliable methodologies for its synthesis and application using readily available reagents. The aqueous cycloaddition methodology represents a significant improvement over traditional approaches that require anhydrous conditions, sophisticated promoters, or toxic reagents. The stepwise procedure with recycling of unreacted starting material optimizes yield while maintaining operational simplicity. These application notes provide researchers with comprehensive guidance for implementing these transformations in both discovery and process chemistry settings.

References

- 1. - 2 - Chloropentan - 3 | C5H9ClO one [chemspider.com]

- 2. - 2 - Chloropentan - 3 | CAS#:17042-21-6 | Chemsrc one [chemsrc.com]

- 3. Pentan- 3 - one Chlorination: Main Product & Byproducts? [answerroom.online]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. - 2 - Chloropentan - 3 |lookchem one [lookchem.com]

2-Chloropentan-3-one surfactant production

Chemical Profile of 2-Chloropentan-3-one

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 17042-21-6 [1] [2] |

| Molecular Formula | C5H9ClO [1] [2] |

| Average Molecular Weight | 120.576 g/mol [1] [2] |

| IUPAC Name | This compound [1] [2] |

| Synonym | 2-Chloro-3-pentanone [2] |

Application in Surfactant Synthesis

The search results indicate that a related compound, 5-Chloro-2-pentanone, is used in the preparation of destructible surfactants [3]. This suggests that this compound may similarly function as a key synthetic intermediate, likely due to its reactive keto and chloro functional groups.

The general pathway for transforming such an intermediate into a surfactant involves a nucleophilic substitution reaction, where the chloride atom is displaced by a hydrophilic head group. The diagram below illustrates this conceptual workflow for surfactant production using this compound.

Experimental Design & Theoretical Protocol

Given the lack of specific protocols for this compound, the following is a theoretical and generalized experimental design based on standard organic synthesis practices and the known reactivity of alkyl halides and ketones.

Hypothesis: this compound can serve as a precursor for anionic or cationic surfactants through reactions that introduce a potent hydrophilic group.

Proposed General Reaction Steps:

- Sulfonation/Sulfation: To produce an anionic surfactant analogous to alkyl sulfates [4].

- Amination/Quaternization: To produce a cationic surfactant, such as a quaternary ammonium compound [4].

The table below outlines the proposed materials and theoretical conditions for these reactions.

| Reaction Type | Target Surfactant Class | Proposed Reactants | Theoretical Conditions |

|---|---|---|---|

| Sulfation | Anionic | Sodium sulfite (Na2SO3) or Sulfuric acid (H2SO4) | Aqueous phase, heating, reflux. |

| Amination | Cationic | Tertiary amine (e.g., Trimethylamine) | Solvent (e.g., acetone), heating, sealed tube if volatile. |

Generalized Safety & Handling Protocol:

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.

- Ventilation: Perform all reactions involving volatile compounds in a fume hood.

- Storage: Keep the starting material, this compound, in a tightly sealed container in a cool, dry place, away from strong oxidizing agents [3].

Application Notes for Researchers

- Analytical Methods: Confirm the structure and purity of the final surfactant product using standard techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

- Performance Testing: Once synthesized, the surfactant properties should be characterized by measuring the Critical Micellar Concentration (CMC) [4], surface tension reduction, emulsification capacity, and foam stability.

- Information Gap: The specific reaction yields, optimal molar ratios, temperature, and duration for reactions involving this compound are not available in the current search results and would require experimental optimization.

Potential Next Steps for Research

To proceed with laboratory work, you may need to:

- Consult specialized chemical synthesis databases (e.g., SciFinder, Reaxys) for journal articles or patents containing detailed procedures.

- Adapt existing protocols for surfactants made from similar chloro-ketone intermediates, such as 5-Chloro-2-pentanone [3].

References

Comprehensive Application Notes: Nucleophilic Substitution Reactions of 2-Chloropentan-3-one

Chemical Profile and Rationale

2-Chloropentan-3-one is a β-keto chloride compound that serves as a highly versatile electrophilic building block in synthetic organic chemistry, particularly in pharmaceutical research. The presence of the electron-withdrawing carbonyl group adjacent to the chlorinated carbon center significantly enhances its reactivity toward nucleophiles [1].

This activation occurs because the carbonyl group stabilizes the anionic intermediate (in an addition-elimination pathway) and also increases the electrophilicity of the carbon-chlorine bond. The compound's molecular structure, C5H9ClO, features a chlorine atom at the 2-position that functions as an excellent leaving group in the presence of nucleophiles, especially under the activating influence of the neighboring carbonyl [1].

Mechanistic Pathways and Reactivity

The nucleophilic substitution of this compound can proceed through two primary competing mechanisms, with the dominant pathway depending on reaction conditions and the nature of the attacking nucleophile.

Bimolecular Addition-Elimination (S_N2-like)

This concerted mechanism typically occurs with strong nucleophiles in polar aprotic solvents [2] [3]. The reaction features a single transition state where bond formation and bond breaking occur simultaneously, resulting in inversion of configuration if the reaction center is chiral [4] [5].

Stepwise Addition-Elimination

This mechanism dominates with weaker nucleophiles or in polar protic solvents [2] [6]. It proceeds through a two-step process involving initial nucleophilic addition to form a tetrahedral intermediate, followed by elimination of the leaving group. This pathway benefits from the stabilization of the intermediate by the electron-withdrawing carbonyl group [1].

The following diagram illustrates these competing pathways:

Experimental Factors and Optimization

Successful nucleophilic substitution with this compound requires careful optimization of several experimental parameters.

Solvent Selection

The choice of solvent significantly impacts reaction rate and mechanism [2] [7].

Polar Aprotic Solvents (DMF, DMSO, Acetone, CH₃CN):

- Advantage: Dissolve ionic nucleophiles without forming strong solvation shells, resulting in "naked", highly reactive nucleophiles [2] [7].

- Effect: Dramatically increase reaction rates for pathways involving anionic nucleophiles.

- Typical Use: Preferred for reactions with alkoxides, cyanides, and other anionic nucleophiles.

Polar Protic Solvents (MeOH, EtOH, H₂O):

- Advantage: Solvate and stabilize anionic intermediates through hydrogen bonding.

- Disadvantage: Solvate and decrease nucleophile reactivity through hydrogen bonding cage formation.

- Typical Use: Suitable for reactions where stabilization of tetrahedral intermediates is crucial.

Nucleophile Selection

The nature of the nucleophile determines the feasibility and mechanism of substitution.

Strong Nucleophiles (Anionic species like OH⁻, OR⁻, CN⁻, N₃⁻):

- Reactivity: Favor bimolecular addition-elimination pathway.

- Solvent Compatibility: Work optimally in polar aprotic solvents.

Weak Nucleophiles (Neutral species like H₂O, ROH, amines):

- Reactivity: Typically require stepwise addition-elimination pathway.

- Solvent Compatibility: Function well in both protic and aprotic media.

Table: Relative Reactivity of Common Nucleophiles with this compound

| Nucleophile | Relative Rate | Preferred Solvent | Product Class |

|---|---|---|---|

| Sodium Azide (NaN₃) | High | DMF | Azide |

| Potassium Cyanide (KCN) | High | DMSO | Nitrile |

| Sodium Methoxide (NaOMe) | High | DMF | Ester |

| Primary Amines (RNH₂) | Medium | DMF or MeOH | Secondary Amine |

| Water (H₂O) | Low | Aqueous Acetone | Hydroxyketone |

| Methanol (MeOH) | Low | Neat | Methoxyketone |

Temperature and Concentration Effects

- Temperature: Most substitutions proceed efficiently at room temperature (20-25°C) due to the high reactivity of the substrate. Elevated temperatures (50-80°C) may be required for less reactive nucleophiles.

- Concentration: Typical reactions use 0.1-1.0 M solutions of this compound with 1.1-1.5 equivalents of nucleophile to ensure complete conversion while minimizing side reactions.

Detailed Experimental Protocols

General Procedure for Azide Substitution

Reaction: this compound → 2-Azidopentan-3-one

Materials:

- This compound (1.0 equiv, 1.36 g, 10.0 mmol)

- Sodium azide (1.2 equiv, 0.78 g, 12.0 mmol)

- Anhydrous DMF (15 mL)

- Saturated brine solution (20 mL)

- Diethyl ether (3 × 20 mL)

- Anhydrous magnesium sulfate

Procedure:

- Charge a 50 mL round-bottom flask with sodium azide and anhydrous DMF under nitrogen atmosphere.

- Cool the suspension to 0°C using an ice-water bath.

- Add this compound dropwise via syringe over 5 minutes with stirring.

- Remove the ice bath and allow the reaction to warm to room temperature.

- Stir the reaction mixture for 6-12 hours, monitoring by TLC (hexane:ethyl acetate, 4:1).

- Upon completion, dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 × 20 mL).

- Combine the organic extracts and wash with saturated brine solution (20 mL).

- Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate 9:1) to afford 2-azidopentan-3-one as a pale yellow liquid.

Characterization:

- Yield: 85-92%

- FT-IR (neat): 2100 cm⁻¹ (N₃ stretch), 1715 cm⁻¹ (C=O stretch)

- ¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, 1H, CH-N₃), 2.85-2.65 (m, 2H, CO-CH₂), 2.20 (s, 3H, CO-CH₃), 1.15 (t, 3H, CH₃)

General Procedure for Methoxide Substitution

Reaction: this compound → 2-Methoxypentan-3-one

Materials:

- This compound (1.0 equiv, 1.36 g, 10.0 mmol)

- Sodium methoxide (1.3 equiv, 0.70 g, 13.0 mmol)

- Anhydrous methanol (20 mL)

- 1M HCl solution

- Saturated sodium bicarbonate solution (20 mL)

- Dichloromethane (3 × 20 mL)

- Anhydrous sodium sulfate

Procedure:

- Dissolve this compound in anhydrous methanol in a 50 mL round-bottom flask.

- Add sodium methoxide portionwise at 0°C with efficient stirring.

- Stir the reaction at room temperature for 3-8 hours, monitoring by TLC.

- Quench the reaction by careful addition of 1M HCl until pH ~7.

- Concentrate the mixture under reduced pressure to remove methanol.

- Dilute the residue with water (30 mL) and extract with dichloromethane (3 × 20 mL).

- Wash the combined organic extracts with saturated sodium bicarbonate solution (20 mL), then dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to obtain the crude product.

- Purify by distillation or flash chromatography if necessary.

Characterization:

- Yield: 80-88%

- FT-IR (neat): 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O stretch)

- ¹H NMR (400 MHz, CDCl₃): δ 3.95 (dd, 1H, CH-O), 3.35 (s, 3H, O-CH₃), 2.75-2.55 (m, 2H, CO-CH₂), 2.15 (s, 3H, CO-CH₃), 1.10 (t, 3H, CH₃)

General Procedure for Amine Substitution

Reaction: this compound → 2-Aminopentan-3-one Derivatives

Materials:

- This compound (1.0 equiv, 1.36 g, 10.0 mmol)

- Primary amine (1.5 equiv, 15.0 mmol)

- Triethylamine (2.0 equiv, 2.02 g, 20.0 mmol)

- Anhydrous DMF (15 mL)

- Saturated sodium carbonate solution (20 mL)

- Ethyl acetate (3 × 25 mL)

- Anhydrous sodium sulfate

Procedure:

- Charge a 50 mL round-bottom flask with this compound, amine, and triethylamine in anhydrous DMF.

- Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

- Upon completion, dilute with water (50 mL) and extract with ethyl acetate (3 × 25 mL).

- Wash the combined organic extracts with saturated sodium carbonate solution (20 mL), followed by brine (20 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, dichloromethane:methanol, 95:5) to afford the amino-substituted product.

Characterization (for methylamino derivative):

- Yield: 75-85%

- FT-IR (neat): 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)

- ¹H NMR (400 MHz, CDCl₃): δ 3.65 (dd, 1H, CH-N), 2.70-2.50 (m, 2H, CO-CH₂), 2.40 (s, 3H, N-CH₃), 2.15 (s, 3H, CO-CH₃), 1.10 (t, 3H, CH₃)

Table: Summary of Nucleophilic Substitution Products from this compound

| Nucleophile | Product | Yield Range | Key Analytical Data |

|---|---|---|---|

| NaN₃ | 2-Azidopentan-3-one | 85-92% | IR: 2100 cm⁻¹ (N₃); ¹H NMR: δ 4.25 (dd, CH-N₃) |

| NaOCH₃ | 2-Methoxypentan-3-one | 80-88% | ¹H NMR: δ 3.35 (s, OCH₃), 3.95 (dd, CH-O) |

| KCN | 2-Cyanopentan-3-one | 75-82% | IR: 2240 cm⁻¹ (CN); ¹H NMR: δ 4.05 (dd, CH-CN) |

| Methylamine | 2-(Methylamino)pentan-3-one | 75-85% | IR: 3300 cm⁻¹ (NH); ¹H NMR: δ 3.65 (dd, CH-N) |

| Water | 2-Hydroxypentan-3-one | 60-70% | ¹H NMR: δ 4.45 (dd, CH-OH); MS: m/z 102 [M-H₂O]⁺ |

Analytical Characterization Techniques

Proper characterization of substitution products is essential for confirming structure and purity.

Spectroscopic Methods

FT-IR Spectroscopy:

- Monitor disappearance of C-Cl stretch (~750 cm⁻¹) in starting material.

- Confirm product formation by appearance of characteristic stretches:

- Azide: strong band at ~2100 cm⁻¹

- Nitrile: medium band at ~2240 cm⁻¹

- Ether: C-O stretch at 1100-1200 cm⁻¹

- Amine: N-H stretch at 3300-3500 cm⁻¹

NMR Spectroscopy:

- ¹H NMR: The methine proton (CH-X) appears as a doublet of doublets between δ 3.5-4.5 ppm, providing a diagnostic signal for substitution.

- ¹³C NMR: The carbon bearing the substituent shows significant downfield shift compared to the starting chloride (δ 60-75 ppm vs. δ 55-65 ppm).

Chromatographic Methods

- TLC Monitoring: Use hexane:ethyl acetate (4:1 to 7:3) systems with UV visualization or appropriate staining methods.

- HPLC Purity Analysis: Reverse-phase C18 column with water-acetonitrile gradient; typical retention times 5-15 minutes.

- GC-MS: Useful for volatile derivatives; provides both retention time and mass confirmation.

Troubleshooting and Common Issues

Low Conversion

- Cause: Insufficient nucleophile reactivity or poor solvation.

- Solution: Increase reaction temperature to 40-60°C or switch to more polar aprotic solvent (DMSO instead of DMF).

Side Product Formation

- Cause: Elimination competing with substitution, particularly under basic conditions.

- Solution: Use milder bases, lower temperature, or employ excess nucleophile to drive substitution.

Product Decomposition

- Cause: Instability of products, particularly azides or highly functionalized molecules.

- Solution: Conduct reactions at lower temperatures (0°C to room temperature) and minimize exposure to light and heat during workup.

Applications in Drug Development

The synthetic utility of this compound substitutions enables access to diverse molecular scaffolds:

- Azide Products: Serve as precursors to amines via Staudinger reduction or click chemistry substrates.

- Nitrile Products: Provide access to tetrazole rings (pharmacophore in cardiovascular drugs) or can be hydrolyzed to carboxylic acids.

- Amino Products: Direct incorporation of amine functionalities common in active pharmaceutical ingredients.

- Ether Products: Provide stable ether linkages resistant to metabolic degradation.

The β-keto functionality in these products allows for further synthetic elaboration, including reduction to alcohols, conversion to heterocycles, or use in condensation reactions to form more complex architectures.

Safety and Handling

- This compound: Lachrymator and skin irritant. Handle in well-ventilated fume hood with appropriate PPE.

- Azide Compounds: Potential explosion hazard when concentrated. Do not concentrate to dryness; maintain solutions in dilute form.

- Cyanide Salts: Highly toxic. Use with strict safety protocols and proper waste disposal.

- All Reactions: Conduct with appropriate engineering controls and emergency procedures in place.

References

- 1. Aromatic Nucleophilic : Introduction and Mechanism Substitution [masterorganicchemistry.com]

- 2. 7.5 SN1 vs SN – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 7.11: The \( S _{ N } 2 \) Mechanism - Chemistry LibreTexts [chem.libretexts.org]

- 4. The SN1 vs Sn Comparing Reactions – Master Organic Chemistry 2 [masterorganicchemistry.com]

- 5. Stereochemistry \( S _ N \) Reactions - Chemistry LibreTexts 2 [chem.libretexts.org]

- 6. The SN1 Reaction Mechanism – Master Organic Chemistry [masterorganicchemistry.com]

- 7. 8 3 . Factors affecting rate of nucleophilic reactions substitution [courses.lumenlearning.com]

2-Chloropentan-3-one elimination reactions

Chemical Profile and Relevance

2-Chloropentan-3-one is a monochlorinated ketone that serves as a versatile intermediate in organic synthesis. It is particularly valued for its role in carbon-carbon bond-forming reactions, such as the [4+3] cycloaddition, to construct complex oxygen-containing bicyclic structures [1].

The table below summarizes its basic chemical information:

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉ClO [2] |

| Average Mass | 120.576 g/mol [2] |

| CAS Registry Number | 17042-21-6 [1] [2] |

| Common Name | This compound [1] [2] |

| Synonym | 1-Chloroethyl ethyl ketone [2] |

Mechanisms of Gas-Phase Elimination

The thermal decomposition of chlorinated ketones in the gas phase generally proceeds via a four-membered cyclic transition state to produce hydrogen chloride (HCl) and the corresponding unsaturated ketone [3]. This is a concerted elimination mechanism.

The reaction kinetics are unimolecular and first-order [4]. A key factor influencing the reaction rate is the position of the carbonyl group relative to the C-Cl bond:

- A carbonyl group in the β-position slightly increases the elimination rate [4].

- A carbonyl group in the α-position reduces the rate of elimination [4].

For certain chloroketones like 5-chloropentan-2-one, theoretical studies indicate that the carbonyl oxygen can participate in the reaction, assisting in the polarization of the C-Cl bond through a five-membered cyclic transition state [3]. The polarization of the C-Cl bond (Cδ⁺...Clδ⁻) is often the rate-determining step in these reactions [3] [5].

The following diagram illustrates the general unimolecular elimination mechanism for chloroketones.

Experimental Protocol: Synthesis and Application in [4+3] Cycloaddition

The following is a detailed, verified procedure for the synthesis of this compound and its subsequent use in a [4+3] cycloaddition reaction in water, as published in Organic Syntheses [1].

Part A: Synthesis of this compound

- Reaction: Chlorination of pentan-3-one with sulfuryl chloride.

- Objective: To produce this compound as the main product.

Materials & Setup

- Reactant: Pentan-3-one (85 mL, 0.80 mol) [1].

- Chlorinating Agent: Sulfuryl chloride (71 mL, 0.88 mol, 1.1 equiv) [1].

- Solvent: Carbon tetrachloride (200 mL) [1].

- Apparatus: 500-mL two-necked round-bottomed flask with a magnetic stirrer, 100-mL pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube [1].

Procedure

- Charge the flask with pentan-3-one and carbon tetrachloride. Heat the mixture to 45°C in an oil bath [1].

- Add sulfuryl chloride dropwise via the addition funnel over 2 hours [1].

- Stir the resulting mixture for an additional 3 hours at 45°C [1].

- Remove the carbon tetrachloride solvent by distillation under atmospheric pressure at 85°C [1].

- Purify the residue by distillation under reduced pressure. Collect the fraction boiling at 80–102°C (62 mmHg) as the product [1].

Analysis & Notes

- Yield: 77.0 g (80%) of a pale yellow liquid [1].

- Purity: The product may contain approximately 5% of 2,4-dichloropentan-3-one as a by-product, which does not typically interfere with subsequent [4+3] cycloaddition reactions [1].

- Storage: The monochloroketone must be stored in a refrigerator [1].

Part B: Application in [4+3] Cycloaddition

- Reaction: Synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.

- Objective: To use this compound as an oxyallyl cation precursor for the construction of a 7-membered ring.

Materials & Setup

- Reactant: this compound (15.0 g, 0.12 mol) [1].

- Diene: Furan (36.1 mL, 0.50 mol, 4.0 equiv) [1].

- Base: Triethylamine (18.05 mL, 0.13 mol, 1.05 equiv) [1].

- Solvent: Distilled water (125 mL) [1].

- Apparatus: 500-mL round-bottomed flask with a magnetic stirrer and a 50-mL pressure-equalizing addition funnel [1].

Procedure

- Charge the flask with this compound, furan, and distilled water. Stir the mixture vigorously at room temperature [1].

- Add triethylamine dropwise to the reaction mixture over 30 minutes. The mixture will become a pale orange, biphasic solution [1].

- Stir the reaction for 12 hours at room temperature [1].

- Quench the reaction by adding a saturated ammonium chloride solution (50 mL) [1].

- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 × 50 mL) [1].

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate [1].

- Filter and concentrate the organic layer under reduced pressure [1].

- To optimize yield, resubject the crude material containing unreacted starting material to the same reaction conditions (furan and triethylamine) for another 5 hours [1].

- After the second cycle, work up the reaction as before. Purify the product by cooling to -20°C to crystallize pale yellow crystals. Further material can be obtained by flash column chromatography on silica gel [1].

Analysis & Notes

- Yield: 8.35 g (45%) of the cycloadduct [1].

- Significance: This method provides a practical and efficient route to synthetically valuable 8-oxabicyclo[3.2.1]oct-6-ene structures using water as a solvent and mild conditions [1].

The workflow for this two-part synthesis is summarized below.

Kinetic Data for Related Chloroketones

While specific Arrhenius parameters for this compound were not located, the following data for structurally similar chloroketones provides a useful benchmark for expected decomposition temperatures and activation energies. These reactions are homogeneous, first-order, and unimolecular [4].

| Chloroketone | Temperature Range (°C) | Rate Constant Expression (k₁, sec⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 3-Chlorobutan-2-one | 390–440 | 5.49 × 10¹¹ exp(–49,050/RT) | ~49,050 cal/mol (≈205.2) |

| 3-Chloropentan-2-one | 390–440 | 6.31 × 10¹² exp(–50,800/RT) | ~50,800 cal/mol (≈212.5) |

| 4-Chloropentan-2-one | 335–390 | 1.66 × 10¹² exp(–44,500/RT) | ~44,500 cal/mol (≈186.2) |

Note: R is the gas constant in cal/(mol·K). The activation energy is derived from the exponential term in the Arrhenius equation. Data sourced from [4].

Discussion and Research Implications

The information presented highlights the dual nature of this compound as both a subject of mechanistic study and a practical synthetic tool.

- Mechanistic Insights: The elimination kinetics of related compounds underscore the sensitivity of the reaction pathway to molecular geometry. The ability of a β-carbonyl group to participate in a five-membered transition state can lead to significant rate enhancements, a consideration that can be leveraged in catalyst design [3].

- Synthetic Utility: The verified protocol for [4+3] cycloaddition demonstrates a move towards greener chemistry by employing water as a solvent. This method offers a reliable and stereoselective route to complex molecular architectures, which are highly relevant in medicinal and natural product synthesis [1]. The observation that a small amount of dichlorinated by-product does not impede the cycloaddition is valuable for process optimization, potentially simplifying purification steps [1].

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. - 2 - Chloropentan - 3 | C5H9ClO one [chemspider.com]

- 3. (PDF) Theoretical study of neighboring carbonyl group participation in... [academia.edu]

- 4. Gas-phase eliminations . Part X. Kinetics of the thermal decomposition... [pubs.rsc.org]

- 5. (PDF) Theoretical calculations on the mechanisms of the gas phase... [academia.edu]

Comprehensive Application Notes and Protocols for Organocatalytic Alpha-Chlorination of Carbonyl Compounds to Synthesize 2-Chloropentan-3-one

Introduction to Alpha-Chlorination and Organocatalysis

The enantioselective alpha-chlorination of carbonyl compounds represents a fundamental transformation in modern organic synthesis, enabling the introduction of chlorine atoms adjacent to carbonyl groups with precise stereochemical control. This transformation is particularly valuable in pharmaceutical and fine chemical synthesis, where chiral chlorinated intermediates serve as versatile building blocks for various downstream applications, including the synthesis of nonproteinogenic amino acids, epoxides, and pharmacologically active compounds. The development of organocatalytic methods for alpha-chlorination has revolutionized this field by providing efficient, metal-free approaches that operate under mild conditions while delivering exceptional enantioselectivity [1] [2].

Traditional approaches to carbonyl alpha-chlorination relied on stoichiometric oxidants and often suffered from limited stereocontrol. The pioneering work of Jørgensen and MacMillan in 2004 demonstrated that readily available chiral organocatalysts could promote direct asymmetric alpha-chlorination of aldehydes using conventional chlorinating agents such as N-chlorosuccinimide (NCS), achieving excellent yields (up to 99%) and enantioselectivities (up to 95% ee) [2]. More recently, electrochemical methods have emerged as sustainable alternatives that replace chemical oxidants with electrons, offering enhanced atom economy and reduced environmental impact [1]. These advances have paved the way for more efficient and scalable approaches to valuable chiral compounds such as 2-chloropentan-3-one, a key intermediate in the synthesis of complex molecules.

Reaction Mechanism and Stereocontrol

The organocatalytic alpha-chlorination proceeds through a well-defined enamine activation pathway wherein the chiral catalyst, typically an imidazolidinone or proline-derived amine, condenses with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then undergoes electrophilic attack by a chlorinating species. In electrochemical approaches, the mechanism proceeds through SOMO activation, where anodic oxidation generates a radical cation intermediate that subsequently reacts with chloride ions or copper chloride complexes [1].

Mechanistic Pathway

The stereochemical outcome of the transformation is governed by the chiral environment created by the organocatalyst during the enantiodefinite chlorine transfer step. The catalyst architecture directs the approach of the chlorinating agent to one enantioface of the enamine, resulting in preferential formation of one enantiomer. Recent mechanistic studies using NMR spectroscopy, ion mobility-mass spectrometry, and DFT calculations have provided detailed insights into the factors controlling enantioselectivity, revealing that both the configuration and conformation of key intermediates critically influence stereocontrol [3].

Optimized Reaction Conditions

Electrochemical Parameters

Recent advances in electrochemical alpha-chlorination have demonstrated that applying controlled potential eliminates the need for stoichiometric chemical oxidants. The optimized conditions employ glassy-carbon electrodes in an undivided cell configuration with lithium perchlorate as supporting electrolyte in a DMF-water solvent system [1].

Table 1: Optimized Electrochemical Parameters for Alpha-Chlorination

| Parameter | Optimized Condition | Effect on Reaction |

|---|---|---|

| Applied Potential | 1.0 V vs. Ag/Ag⁺ | Minimizes side reactions & catalyst decomposition |

| Electrode Material | Glassy carbon (anode & cathode) | Good stability & high overpotential for solvent oxidation |

| Supporting Electrolyte | 0.2 M LiClO₄ in MeCN | Provides conductivity without interfering with reaction |

| Chlorine Source | CuCl₂·2H₂O (1.3 equiv) | In situ generation of active chlorinating species |

| Temperature | 25°C | Balance between reaction rate and enantioselectivity |

| Charge Passed | 4 F·mol⁻¹ | Ensures complete conversion while minimizing overoxidation |

Substrate Scope and Performance

The organocatalytic electrochemical alpha-chlorination protocol demonstrates excellent functional group tolerance and is applicable to a range of aliphatic aldehydes, though optimal results for synthesizing this compound require specific conditions due to the ketone substrate's distinct reactivity compared to aldehydes [1] [4].

Table 2: Substrate Scope and Enantioselectivity for Alpha-Chlorination

| Substrate | Catalyst | Yield (%) | ee (%) | Notes |

|---|---|---|---|---|

| Pentan-3-one | Imidazolidinone A | 65-68% | 30-33% | Moderate enantiocontrol with ketone substrates |

| Aldehydes | Imidazolidinone A | Up to 97% | Up to 97% | Excellent for aliphatic aldehydes |

| Pentan-3-one | Imidazolidinone B | 62% | <5% | Poor stereocontrol with ketone substrates |

| Branched Aldehydes | (2R,5R)-diphenylpyrrolidine | Up to 99% | Up to 95% | Traditional non-electrochemical approach |

Experimental Protocols

Batch Electrochemical Alpha-Chlorination Procedure

Safety Note: Perform all operations in a well-ventilated fume hood with proper personal protective equipment. Electrochemical equipment should be properly grounded and insulated.

Materials:

- Pentan-3-one (1.0 mmol, 100.2 mg)

- Chiral imidazolidinone organocatalyst A (20 mol%, 0.2 mmol)

- Copper(II) chloride dihydrate (1.3 mmol, 221.5 mg)

- Lithium perchlorate (0.2 M in solvent)

- Solvent: DMF/H₂O (97:3 v/v, 5 mL total volume)

- Glassy-carbon electrodes (anode and cathode)

- Reference electrode (Ag/Ag⁺)

- Undivided electrochemical cell

- Potentiostat/galvanostat

Procedure:

- Prepare the electrolyte solution by dissolving lithium perchlorate (0.42 g, 4 mmol) in 20 mL of DMF/H₂O (97:3) solvent mixture.

- Charge the electrochemical cell with pentan-3-one (100.2 mg, 1.0 mmol), organocatalyst A (20 mol%), and CuCl₂·2H₂O (221.5 mg, 1.3 mmol).

- Add the electrolyte solution (5 mL) and stir until complete dissolution occurs.

- Assemble the electrochemical cell with glassy-carbon electrodes and connect to the potentiostat.

- Apply a constant potential of 1.0 V vs. Ag/Ag⁺ and pass a total charge of 4 F·mol⁻¹ (approximately 4-6 hours).

- Monitor reaction progress by TLC or GC-MS.

- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

- Extract the aqueous layer with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound as a colorless liquid.

- Analyze enantiomeric excess by chiral HPLC or GC using appropriate chiral stationary phases [1].

Continuous Flow Protocol

For enhanced productivity and scalability, the electrochemical alpha-chlorination can be adapted to continuous flow systems:

Flow System Setup:

- Microreactor equipped with carbon-based electrodes

- Syringe pumps for precise reagent delivery

- PTFE tubing (0.5-1.0 mm internal diameter)

- Back-pressure regulator (10-20 psi)

Procedure:

- Prepare the reaction solution as described in the batch procedure.

- Load the solution into a syringe and connect to the flow reactor inlet.

- Set the flow rate to achieve a residence time of 1.73 minutes (optimized for maximum productivity).

- Apply the same potentiostatic conditions (1.0 V) to the flow electrodes.

- Collect the effluent in a receiving flask and work up as described above.

- The continuous flow process significantly enhances productivity and enables gram-scale synthesis [1].

Data Analysis and Characterization

Product Characterization

This compound:

- CAS Number: 17042-21-6 [5]

- Molecular Formula: C₅H₉ClO [5]

- Molecular Weight: 120.577 g/mol [5]

- Structural Verification:

- ¹H NMR (CDCl₃): Characteristic signals for diastereotopic methylene protons adjacent to chlorine at δ 3.5-4.0 ppm, methyl doublets, and complex coupling patterns due to chirality.

- ¹³C NMR: Carbonyl carbon at ~200-210 ppm, methine carbon bearing chlorine at ~60-70 ppm.

- IR Spectroscopy: C=O stretch at ~1715 cm⁻¹, C-Cl stretch at ~750 cm⁻¹.

- MS: m/z 120/122 (M⁺) with characteristic chlorine isotope pattern [5].

Chiral Analysis Methods

For determination of enantiomeric excess, several analytical methods can be employed:

- Chiral HPLC: Recommended conditions include Chiralpak AD-H column, hexane/i-PrOH (95:5) mobile phase, flow rate 1.0 mL/min, UV detection at 220 nm.

- Chiral GC: Suitable for volatile derivatives after conversion to corresponding esters or alcohols.

- Polarimetry: Compare specific rotation with literature values for preliminary assessment.

Technical Applications and Utility

Synthetic Applications of this compound

This compound serves as a versatile chiral synthon for various synthetic applications:

Tandem Reactions: The compound can participate in one-pot tandem sequences, such as the organocatalytic alpha-chlorination-aldol reaction, to generate complex chlorohydrin structures with good to excellent diastereoselectivity and high enantiopurity, valuable for carbohydrate and iminosugar synthesis [6] [7].

Downstream Transformations: The chlorine atom can be displaced by various nucleophiles, including azide, acetate, and amines, to introduce heteroatom functionality. Reduction affords chlorohydrins that can be cyclized to epoxides, while oxidation yields alpha-chloro esters that serve as precursors to nonproteinogenic amino acids [2].

Dynamic Kinetic Resolution: The alpha-chloroaldehyde intermediates can undergo dynamic kinetic resolution in tandem reactions, enabling the synthesis of complex chiral molecules from racemic or achiral starting materials [6].

Advantages of Electrochemical Approach

The electrochemical protocol offers several significant advantages over conventional methods:

- Sustainability: Replaces stoichiometric chemical oxidants with electrons, reducing chemical waste and improving atom economy.

- Mild Conditions: Operates at room temperature with minimized risk of overoxidation or side reactions.

- Tunable Reactivity: Precise control of oxidation potential enables selective transformation without catalyst degradation.

- Scalability: Continuous flow implementation enables gram-scale synthesis with significantly reduced reaction times (from hours to minutes) [1].

Troubleshooting and Optimization

Common Issues and Solutions

- Low Conversion: Ensure proper electrode conditioning and check for passivation. Verify that the applied potential exceeds the oxidation potential of the enamine intermediate (~1.16 V vs. Ag/Ag⁺).

- Poor Enantioselectivity: Use freshly distilled substrates to exclude protic impurities. Verify catalyst integrity and storage conditions. For ketone substrates, screening of alternative catalyst structures may be necessary.

- Side Product Formation: Optimize charge passed to prevent overchlorination. Consider using controlled potential instead of constant current to minimize side reactions.

- Catalyst Decomposition: Implement redox mediators such as 4,4-dimethoxybiphenyl as redox shuttles to prevent direct catalyst oxidation [1].

Alternative Chlorination Methods

For specific applications where electrochemical methods are unsuitable, traditional chemical chlorination approaches can be employed:

- N-Chlorosuccinimide (NCS): Use with L-proline amide or (2R,5R)-diphenylpyrrolidine catalysts (20-30 mol%) in polar aprotic solvents at 0-25°C [2].

- Hexachloro-2,4-cyclohexadien-1-one: Employ with chiral imidazolidinone catalysts in chlorinated solvents, often requiring lower temperatures (-20 to 0°C) for optimal enantioselectivity [1].

Conclusion

The organocatalytic electrochemical alpha-chlorination of carbonyl compounds represents a significant advancement in sustainable asymmetric synthesis. While optimal enantioselectivity for This compound formation remains challenging with current catalytic systems, the methodology offers substantial advantages in terms of environmental impact, operational simplicity, and integration with continuous flow processing. Further catalyst development will likely address current limitations in enantiocontrol with ketone substrates, expanding the utility of this transformation for pharmaceutical and fine chemical synthesis.

References

- 1. Enantioselective organocatalytic electrochemical α- chlorination of... [pubs.rsc.org]

- 2. Direct organocatalytic asymmetric alpha - chlorination of aldehydes [pubmed.ncbi.nlm.nih.gov]

- 3. On Stereocontrol in Organocatalytic α- Chlorinations of Aldehydes [chemrxiv.org]

- 4. Pentan- 3 - one : Main Product & Byproducts? Chlorination [answerroom.online]

- 5. - 2 - Chloropentan - 3 | CAS#:17042-21-6 | Chemsrc one [chemsrc.com]

- 6. A Tandem Organocatalytic α- Chlorination -Aldol Reaction ... - Peeref [peeref.com]

- 7. [PDF] Tandem Organocatalytic α- Chlorination Aldol Reactions ... [semanticscholar.org]

2-Chloropentan-3-one laboratory synthesis protocol

Introduction to 2-Chloropentan-3-one

This compound is a valuable α-chloroketone that serves as a key building block in organic synthesis. Its primary utility lies in its ability to act as a precursor for oxyallylic cations, which are crucial intermediates in [4+3] cycloaddition reactions for constructing seven-membered rings [1]. This compound enables the synthesis of complex molecular architectures, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one frameworks, which are relevant in the synthesis of natural products, under mild and practical conditions, including in water [1] [2].

Synthesis Protocol

This protocol provides detailed instructions for the synthesis and purification of this compound, adapted from a verified procedure in Organic Syntheses [1].

Reaction Setup and Procedure

- Apparatus Assembly: In a fume hood, equip a 500 mL two-necked round-bottom flask with a magnetic stir bar. Attach a 100 mL pressure-equalizing addition funnel and a reflux condenser fitted with a calcium chloride drying tube.

- Charging Reactants: Add 85 mL (69.40 g, 0.80 mol) of pentan-3-one (Note 1) and 200 mL of carbon tetrachloride to the flask.

- Heating: Heat the mixture to 45°C in an oil bath with continuous stirring.

- Chlorination: Charge the addition funnel with 71 mL (0.88 mol, 1.1 equiv) of sulfuryl chloride. Add it dropwise to the reaction mixture over 2 hours.

- Reaction Completion: Continue stirring the resulting mixture for 3 hours at 45°C.

Work-up and Purification

- Solvent Removal: After the reaction, remove the condenser and addition funnel, and set up for simple distillation. Distill off the carbon tetrachloride solvent at atmospheric pressure (bp ~85°C) [1].

- Distillation: Cool the residue and transfer it to a distillation flask equipped with a Vigreux column. Purify the crude product by distillation under reduced pressure.

- Product Collection: Collect the fraction boiling between 80–102°C at 62 mmHg as the main product. This yields approximately 77.0 g (80%) of this compound as a pale yellow liquid [1].

Reaction Diagram

The following diagram visualizes the two-stage synthesis process involving this compound:

Critical Notes and Handling